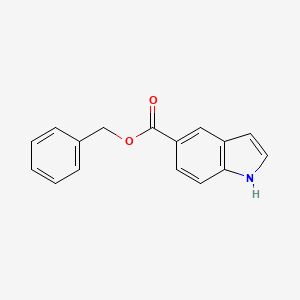

Benzyl 1H-indole-5-carboxylate

Description

Significance of Indole (B1671886) Scaffolds in Organic Chemistry

The indole moiety is a privileged heterocyclic scaffold in organic and medicinal chemistry. researchgate.netnih.govresearchgate.net This bicyclic aromatic system, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a core component of numerous natural products, pharmaceuticals, and agrochemicals. researchgate.netrsc.orgderpharmachemica.com Its prevalence stems from its ability to interact with various biological targets, including receptors and enzymes, thereby modulating their activity. evitachem.com

The indole ring is electron-rich, making it susceptible to electrophilic substitution, and its N-H group can participate in hydrogen bonding. evitachem.com This reactivity allows for extensive functionalization at various positions, leading to a vast chemical diversity of indole derivatives. researchgate.net The versatility of the indole scaffold has driven the development of numerous synthetic methodologies, from classical methods like the Fischer and Reissert indole syntheses to modern transition-metal-catalyzed approaches. researchgate.netderpharmachemica.com

Overview of Benzyl (B1604629) Esters of Indole Carboxylic Acids in Synthesis

Benzyl esters of indole carboxylic acids are frequently employed in organic synthesis for several strategic reasons. The benzyl group serves as a protecting group for the carboxylic acid functionality. This protection is crucial during reactions that might otherwise affect the acidic proton or the carboxyl group itself. The benzyl ester is generally stable under various reaction conditions but can be selectively removed when needed, often through catalytic hydrogenation, which cleaves the benzyl C-O bond to release the free carboxylic acid. tandfonline.com

Furthermore, the benzyl group can influence the solubility and crystallinity of the indole derivative, often rendering it more soluble in common organic solvents. cymitquimica.com This is advantageous for purification and handling during multi-step synthetic sequences. The synthesis of benzyl esters can typically be achieved through standard esterification procedures, such as the reaction of the indole carboxylic acid with benzyl alcohol in the presence of an acid catalyst. vulcanchem.com

Academic Research Perspectives on Benzyl 1H-indole-5-carboxylate

This compound is a specific example of the aforementioned principles and serves as a key intermediate in the synthesis of more complex, biologically active molecules. Research involving this compound often focuses on its utility as a building block. For instance, it can be a precursor for the synthesis of various substituted indoles where the carboxylate group is transformed into other functional groups or used as a handle for coupling reactions.

The N-H of the indole can be substituted, for example, with a benzyl group, to create derivatives like methyl 1-benzyl-6-chloro-1H-indole-5-carboxylate, which has been used in the synthesis of novel anticonvulsant agents. jbarbiomed.com Similarly, derivatives have been explored for their potential as antimycobacterial agents. nih.gov The synthesis of N-benzyl substituted piperidine (B6355638) amides of 1H-indole-5-carboxylic acid has been investigated for their potential as cholinesterase inhibitors. uj.edu.plresearchgate.net

Mechanistic studies have also explored reactions involving indole carboxylic acids, such as the palladium-catalyzed C-H activation of indole-5-carboxylic acid with benzyl alcohol to synthesize bis(indolyl)methanes. mdpi.com These studies highlight the reactivity of the indole core and the influence of the carboxylate group on the reaction's regioselectivity.

Structure

3D Structure

Properties

IUPAC Name |

benzyl 1H-indole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c18-16(19-11-12-4-2-1-3-5-12)14-6-7-15-13(10-14)8-9-17-15/h1-10,17H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYHQDGAMZGNGCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC3=C(C=C2)NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Benzyl 1h Indole 5 Carboxylate and Derivatives

Direct Esterification Approaches

Direct esterification represents a fundamental and straightforward method for the synthesis of benzyl (B1604629) 1H-indole-5-carboxylate. This approach typically involves the reaction of 1H-indole-5-carboxylic acid with a suitable benzylating agent.

Esterification of 1H-Indole-5-carboxylic Acid with Benzyl Alcohol or Benzyl Halides

The most common method for synthesizing benzyl 1H-indole-5-carboxylate is the direct esterification of 1H-indole-5-carboxylic acid with benzyl alcohol. This reaction is typically catalyzed by an acid, which protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity and facilitating nucleophilic attack by the benzyl alcohol. researchgate.net The process often requires heating and the removal of water to drive the equilibrium towards the formation of the ester. thieme-connect.de

Alternatively, benzyl halides, such as benzyl bromide or benzyl chloride, can be used as the benzylating agent. This SN2 reaction involves the carboxylate anion, formed by deprotonating the carboxylic acid with a base, acting as a nucleophile to displace the halide from the benzyl group. researchgate.net This method can be advantageous under milder conditions and avoids the need for water removal.

Catalytic Systems and Reaction Conditions for Esterification

Various catalytic systems have been employed to facilitate the esterification of 1H-indole-5-carboxylic acid. Traditional acid catalysts include mineral acids like sulfuric acid. vulcanchem.com However, due to the potential for side reactions with sensitive indole (B1671886) substrates, milder catalytic systems are often preferred.

Lewis acids such as hafnium(IV) chloride and bismuth(III) trifluoromethanesulfonate (B1224126) have shown high catalytic activity for esterification reactions, often requiring only small catalyst loadings. thieme-connect.de Transition-metal salts, including iron(III) chloride and copper(II) chloride, also serve as effective catalysts. thieme-connect.de Carbodiimide coupling reagents, like dicyclohexylcarbodiimide (B1669883) (DCC), are also effective for forming benzyl esters, particularly for sensitive substrates, and their efficiency can be enhanced by additives like 4-(dimethylamino)pyridine (DMAP). nih.gov

The choice of solvent and reaction temperature is crucial. While some reactions are performed in the neat alcohol, others utilize solvents like toluene (B28343) or o-xylene, often with azeotropic removal of water to push the reaction to completion. thieme-connect.de

Table 1: Catalytic Systems for Direct Esterification

| Catalyst System | Reagents | Conditions | Notes |

|---|---|---|---|

| Acid Catalysis | 1H-Indole-5-carboxylic acid, Benzyl alcohol | Sulfuric acid, Reflux | Traditional method, may cause side reactions. vulcanchem.com |

| Lewis Acid Catalysis | 1H-Indole-5-carboxylic acid, Benzyl alcohol | Hafnium(IV) chloride, Toluene, Reflux | High activity, sensitive to water. thieme-connect.de |

| Carbodiimide Coupling | 1H-Indole-5-carboxylic acid, Benzyl alcohol | DCC, DMAP | Mild conditions, suitable for sensitive substrates. nih.gov |

| SN2 Reaction | 1H-Indole-5-carboxylic acid, Benzyl halide | Base (e.g., NaH) | Milder conditions, avoids water removal. researchgate.net |

Strategies for N-Benzylation of Indole Carboxylate Systems

The synthesis of N-benzylated indole carboxylates involves the introduction of a benzyl group onto the nitrogen atom of the indole ring. This modification can significantly alter the biological activity and physicochemical properties of the parent molecule.

Alkylation of Indole Nitrogen with Benzylating Agents

N-benzylation is commonly achieved by treating the indole carboxylate with a benzylating agent, such as benzyl bromide, in the presence of a base. The base, typically a strong one like sodium hydride (NaH), deprotonates the indole nitrogen, forming a nucleophilic indolide anion that subsequently attacks the benzyl halide. Other bases and reaction conditions can also be employed, depending on the specific substrate and desired outcome.

Palladium-catalyzed reactions offer an alternative route for N-alkylation. For instance, N-arylation of indoles can be achieved using aryl halides with a palladium catalyst and a suitable ligand. organic-chemistry.org While this is for arylation, similar principles can be applied to benzylation.

Regioselective Benzylation at Indole Nitrogen

Achieving regioselectivity in the benzylation of indole systems is critical, as alkylation can potentially occur at other positions, such as C3. The choice of reaction conditions, including the base and solvent, can influence the site of benzylation. For instance, in the synthesis of ethyl 1-benzyl-1H-indole-2-carboxylate, the use of sodium ethoxide in ethanol (B145695) led to the desired N-benzylated product, whereas other conditions resulted in different products. mdpi.com

Palladium-catalyzed C-H functionalization techniques have also been developed for the regioselective alkylation of indoles. thieme-connect.com While often targeting the C2 or C3 positions, careful selection of directing groups and ligands can potentially favor N-alkylation. The presence of a carboxylate group on the indole ring can also influence the regioselectivity of further functionalization.

Multi-component and Cascade Reactions Yielding Indole Carboxylates

Multi-component reactions (MCRs) provide an efficient and atom-economical approach to constructing complex molecules like indole carboxylates in a single step from three or more starting materials. dergipark.org.trumich.edu These reactions are highly valued for their ability to rapidly generate molecular diversity. dergipark.org.tr

One example is the Ugi four-component reaction (Ugi-4CR), which can be adapted to synthesize highly substituted indoles. nih.gov A sequence involving an Ugi reaction followed by an intramolecular cyclization can lead to the formation of functionalized indole systems. rsc.org

Cascade reactions, where a series of intramolecular transformations occur sequentially in a one-pot process, also offer elegant pathways to indole carboxylates. For example, a palladium(II)-catalyzed cyclization-carbonylation of N-benzyl 2-alkynylanilines has been reported to produce methyl 1-benzyl-1H-indole-3-carboxylates in good yields. rsc.org This process involves the formation of the indole ring and the introduction of the carboxylate group in a single, efficient operation.

Table 2: Multi-component and Cascade Reactions

| Reaction Type | Key Reagents | Product Type | Reference |

|---|---|---|---|

| Ugi-4CR followed by Cyclization | Anilines, isocyanides, aldehydes, TMSN₃ | 2-Tetrazolo substituted indoles | nih.gov |

| Palladium-catalyzed Cascade | N-Benzyl 2-alkynylanilines, CO, MeOH | Methyl 1-benzyl-1H-indole-3-carboxylates | rsc.org |

| Ugi reaction/N-alkylation | Cinnamaldehyde derivatives, 2-chloroaniline, indole-2-carboxylic acid, isocyanides | Pyrazinoindolones | rsc.org |

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of indole derivatives to enhance efficiency and reduce environmental impact.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. beilstein-journals.orgacs.org In the context of indole synthesis, microwave irradiation has been effectively used in one-pot, three-component coupling reactions. nih.gov For instance, a variety of polysubstituted indoles can be prepared in moderate to excellent yields by reacting a 2-iodoaniline, a terminal alkyne, and an aryl iodide under microwave conditions. nih.gov This method generally involves a Sonogashira coupling followed by a Cacchi-type cyclization. nih.gov The use of microwave heating can dramatically reduce reaction times, in some cases from hours to minutes, and improve yields. beilstein-journals.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method (Time, Yield) | Microwave-Assisted Method (Time, Yield) | Reference |

|---|---|---|---|

| Ugi Four-Component Reaction | 24 h, 49% | 50 min, 82% | beilstein-journals.org |

| Three-Component Synthesis of N-alkylated 2-pyridones | 180 min, 65-77% | 15 min, 81-94% | beilstein-journals.org |

Solvent-free and environmentally benign methodologies represent another cornerstone of green chemistry in indole synthesis. These approaches aim to minimize or eliminate the use of hazardous organic solvents. One such method involves the Fischer indole synthesis performed under solvent-free conditions using a naturally occurring chiral catalyst derived from marine sponge and phosphoric acid. researchgate.net This technique has been successfully applied to synthesize various indole derivatives from phenylhydrazine (B124118) and aliphatic or aromatic ketones. researchgate.net

Another green approach involves the use of visible light as a catalyst. For example, N-methylindole-3-carboxylates have been synthesized from N-methylindoles and phenols using visible light in the presence of Mo(CO)₆ as a CO source, I₂, and K₂CO₃. beilstein-journals.org This method avoids the use of noble metal catalysts. beilstein-journals.org Furthermore, a molecular iodine-catalyzed C-3 benzylation of indoles with benzylic alcohols offers a metal-free, ligand-free, and base-free protocol that proceeds under mild conditions. acs.org

Solvent-free reactions can also be conducted by heating a mixture of reactants in a sealed tube. For instance, the synthesis of 1-indolyl 3,5,8-substituted γ-carbolines has been achieved by heating N-substituted indole-2-aldehydes and glycine (B1666218) alkyl ester hydrochlorides with an organic base in a sealed tube at 120 °C. beilstein-archives.org

Microwave-Assisted Protocols

Synthesis via Indole Annulation and Functionalization of Precursors

The construction of the indole ring system, or indole annulation, from acyclic precursors is a fundamental strategy. uninsubria.it The Fischer indole synthesis, a classic method, involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. rsc.org More modern approaches often involve palladium-catalyzed C-N bond formation. bohrium.com

A versatile method for synthesizing N-functionalized C2-/C3-substituted indoles involves the palladium-catalyzed C-N bond coupling of halo-aryl enamines. bohrium.com These enamine precursors are readily prepared from various amines and β-keto esters. bohrium.com The cyclization is often achieved using a catalyst system like the RuPhos precatalyst in the presence of a base such as sodium methoxide (B1231860). bohrium.com

Functionalization of pre-existing indole rings is another key strategy. For example, N-alkylation of the indole nitrogen can be readily achieved. Ethyl 1-benzyl-1H-indole-2-carboxylate has been synthesized by reacting ethyl indol-2-carboxylate with benzyl bromide in the presence of aqueous potassium hydroxide (B78521). mdpi.com Similarly, N-propargyl substituted indoles can be prepared for use in further reactions like cycloadditions. researchgate.net

Preparation of Substituted Indole-5-carboxylate Precursors and Analogs

The synthesis of precursors for substituted indole-5-carboxylates often begins with appropriately substituted anilines or other benzene (B151609) derivatives. For instance, ethyl 2-methylindole-5-carboxylate can be prepared from p-aminobenzoic acid through a multi-step sequence involving the formation of a sulfur ylide and subsequent cyclization and desulfurization. orgsyn.org

A domino strategy has been developed for the synthesis of 1,2,5-trisubstituted 1H-indole-3-carboxylic esters. mdpi.com This involves the initial SNAr addition of acetoacetic ester anions to a 2-halonitrobenzene derivative, followed by reduction of the nitro group which initiates a domino sequence of cyclization and dehydration. mdpi.com

The preparation of 5-hydroxy- and 5-benzyloxy-1H-indole-2-carboxylic acid starts from 3-hydroxybenzaldehyde. mdpi.com The aldehyde is reacted with methyl azidoacetate to form an azidocinnamate ester, which is then cyclized to afford methyl 5-hydroxy-1H-indole-2-carboxylate. mdpi.com This can be subsequently benzylated and hydrolyzed to yield the desired 5-benzyloxy-1H-indole-2-carboxylic acid. mdpi.com

Substituted benzyl hydrazines can be reacted with 1H-indole-2-carboxylic acid or its 5-methoxy analog using a coupling agent like EDCI to produce a variety of N'-benzyl-1H-indole-2-carbohydrazides. semanticscholar.orgmdpi.com

Table 2: Examples of Synthesized Substituted Indole-5-carboxylate Precursors and Analogs

| Compound Name | Starting Materials | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Ethyl 2-methylindole-5-carboxylate | p-Aminobenzoic acid, Chloroacetone, Methylthiomethyl-p-toluenesulfonate | t-BuOK, Raney nickel | orgsyn.org |

| Methyl 1-benzyl-2-methyl-5-nitro-1H-indole-3-carboxylate | 1-Fluoro-2,4-dinitrobenzene, Methyl acetoacetate, Benzylamine | K₂CO₃, SnCl₂·2H₂O | mdpi.com |

| 5-Benzyloxy-1H-indole-2-carboxylic acid | 3-Hydroxybenzaldehyde, Methyl azidoacetate, Benzyl bromide | NaH, xylene reflux, NaOH hydrolysis | mdpi.com |

| N'-(4-Chlorobenzyl)-1H-indole-2-carbohydrazide | 1H-Indole-2-carboxylic acid, (4-Chlorobenzyl)hydrazine | EDCI, Dichloromethane | semanticscholar.orgmdpi.com |

Chemical Reactivity and Transformations of Benzyl 1h Indole 5 Carboxylate

Reactions at the Ester Moiety

The benzyl (B1604629) ester group of Benzyl 1H-indole-5-carboxylate is susceptible to various nucleophilic substitution reactions, allowing for its conversion into other important functional groups such as carboxylic acids, alternative esters, hydrazides, and amides.

Hydrolytic Cleavage to Carboxylic Acids

The conversion of the benzyl ester to the corresponding 1H-indole-5-carboxylic acid is a fundamental transformation, often employed as a deprotection step in multi-step syntheses. hmdb.ca This hydrolysis can be achieved under various conditions, most commonly through saponification with a base or via catalytic hydrogenation.

Base-mediated hydrolysis typically involves treating the benzyl ester with an alkali hydroxide (B78521), such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), in a mixture of solvents like methanol (B129727), tetrahydrofuran (B95107) (THF), and water. nih.gov The reaction proceeds through nucleophilic acyl substitution, where the hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt. Subsequent acidification yields the final carboxylic acid. For instance, the hydrolysis of methyl indole-5-carboxylate to the corresponding carboxylic acid is a key step in the synthesis of certain histone deacetylase inhibitors. nih.gov A similar method using LiOH in a methanol/THF/water system is effective for hydrolyzing methyl ester precursors of N-benzylated indole (B1671886) carboxylic acids.

Catalytic hydrogenation offers a milder alternative for cleaving the benzyl ester. This method involves reacting the compound with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). tandfonline.comacs.org The reaction selectively cleaves the benzyl-oxygen bond, releasing the carboxylic acid and toluene (B28343) as a byproduct. tandfonline.com This technique is particularly useful when other functional groups sensitive to basic conditions are present in the molecule.

Table 1: Selected Conditions for Hydrolytic Cleavage of Indole Esters

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Indole-5-methylcarboxylate derivative | LiOH, THF/MeOH/H₂O | Indole-5-carboxylic acid derivative | Not specified | nih.gov |

| Methyl 1-benzyl-1H-indole-6-carboxylate | LiOH, Methanol/THF/Water | 1-Benzyl-1H-indole-6-carboxylic acid | 93% | |

| Benzyl 5,6-dihydroxyindole-2-carboxylate | H₂, Pd/C | 5,6-Dihydroxyindole-2-carboxylic acid | Not specified | tandfonline.com |

Transesterification Processes

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For this compound, this reaction allows for the exchange of the benzyl group with other alkyl groups (e.g., methyl, ethyl).

Base-catalyzed transesterification can occur when the ester is treated with an alkoxide. For example, reacting an ethyl indole ester with sodium methoxide (B1231860) in methanol can lead to the formation of the corresponding methyl ester. mdpi.com The reaction is an equilibrium process, and using the desired alcohol as the solvent drives the reaction toward the formation of the new ester. masterorganicchemistry.com

Enzyme-mediated transesterification provides a highly selective method for this transformation. Lipases, in various organic solvents, can catalyze the reaction with high enantioselectivity, which is particularly valuable for the synthesis of chiral molecules. researchgate.net

Hydrazinolysis and Amide Formation

The ester moiety can be converted into hydrazides and amides, which are important precursors for a wide range of biologically active compounds.

Hydrazinolysis involves the reaction of the ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), typically in an alcoholic solvent like ethanol (B145695). nih.govresearchgate.net This reaction displaces the benzyloxy group to form the corresponding 1H-indole-5-carbohydrazide. Indole carbohydrazides are versatile intermediates used in the synthesis of various heterocyclic systems. nih.govresearchgate.net

Amide formation from the ester can be achieved, though direct reaction with an amine is often difficult. A more common approach involves a two-step process: first, the ester is hydrolyzed to the carboxylic acid as described in section 3.1.1. The resulting carboxylic acid is then coupled with an amine using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) or carbonyldiimidazole (CDI). uj.edu.plresearchgate.netmdpi.com This method has been used to synthesize a series of N-benzyl substituted piperidine (B6355638) amides of 1H-indole-5-carboxylic acid. uj.edu.plresearchgate.net The direct conversion of an ester to an amide can sometimes be promoted under specific conditions, for example, an iodine-promoted method has been developed for the direct construction of amide bonds from indole esters, although this can involve cleavage of the indole ring itself. rsc.org

Table 2: Synthesis of Indole Amides and Hydrazides

| Starting Material | Reagents | Product Type | Key Findings | Reference |

|---|---|---|---|---|

| 1H-Indole-5-carboxylic acid | Carbonyldiimidazole (CDI), appropriate amine | Amide | Successful synthesis of N-benzyl substituted piperidine amides. | uj.edu.plresearchgate.net |

| 1H-Indole-2-carboxylic acid | EDCI, substituted benzyl hydrazine | Carbohydrazide | EDCI used as a coupling agent to drive the reaction. | mdpi.com |

| Ethyl or Methyl Indole-2-carboxylate | Hydrazine hydrate | Carbohydrazide | Afforded indol-2-carbohydrazide, a versatile intermediate. | nih.gov |

Electrophilic Aromatic Substitution on the Indole Ring

The indole nucleus is an electron-rich aromatic system, making it highly reactive towards electrophiles. The site of substitution is electronically and sterically directed, with the C-3 position being the most nucleophilic and favored site for electrophilic attack. rsc.orgorgsyn.org

Vilsmeier-Haack Formylation at C-3

The Vilsmeier-Haack reaction is a classic method for introducing a formyl group (-CHO) onto an electron-rich aromatic ring. wikipedia.org For indoles, including derivatives like this compound, this reaction reliably occurs at the C-3 position. The reaction employs a Vilsmeier reagent, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a dehydrating agent like phosphorus oxychloride (POCl₃). orgsyn.orgwikipedia.org

The mechanism involves the formation of a chloroiminium ion (the Vilsmeier reagent) from DMF and POCl₃. This electrophilic species is then attacked by the nucleophilic C-3 position of the indole ring. The resulting iminium ion intermediate is subsequently hydrolyzed during aqueous workup to yield the 3-formylindole derivative. wikipedia.org This reaction is a robust and widely used method for synthesizing indole-3-carboxaldehydes, which are valuable precursors for many pharmaceutical compounds. orgsyn.orguj.edu.pl

Mannich Reactions and Reactions with Iminium Ions

The Mannich reaction is a three-component condensation that introduces an aminomethyl group onto an active hydrogen-containing compound. wikipedia.orgorganic-chemistry.org In the context of indoles, the C-3 position acts as the nucleophile. The reaction involves an aldehyde (commonly formaldehyde), a primary or secondary amine, and the indole substrate. ajol.info

The mechanism begins with the formation of an electrophilic iminium ion from the aldehyde and the amine. wikipedia.orgajol.info The indole C-3 atom then attacks this iminium ion, leading to the formation of a C-C bond and yielding a 3-aminomethylindole, also known as a Mannich base. nih.gov These Mannich bases are significant synthetic intermediates. ajol.info

Reactions involving pre-formed or in-situ generated iminium ions follow the same mechanistic principle. acs.org The electrophilic iminium species readily reacts with the electron-rich indole ring at the C-3 position. aablocks.comchemrxiv.org This type of reaction is fundamental in various synthetic strategies, including the construction of complex alkaloids and the synthesis of biologically active molecules. organic-chemistry.orgchinesechemsoc.org

Table 3: Electrophilic Substitution at the Indole C-3 Position

| Reaction Type | Typical Reagents | Product at C-3 | Key Mechanistic Feature | Reference |

|---|---|---|---|---|

| Vilsmeier-Haack Formylation | POCl₃, DMF | -CHO (Formyl group) | Attack by indole on an electrophilic chloroiminium ion. | orgsyn.orgwikipedia.org |

| Mannich Reaction | Formaldehyde, Secondary Amine (e.g., Dimethylamine) | -CH₂NR₂ (Aminomethyl group) | Attack by indole on an electrophilic iminium ion. | wikipedia.orgajol.info |

| Reaction with Iminium Ions | Pre-formed or in situ generated iminium salts | Substituted alkylamino group | Direct alkylation of the indole by an iminium electrophile. | acs.orgchemrxiv.org |

Catalytic Coupling Reactions of the Indole Core

The indole core of this compound is amenable to various catalytic coupling reactions, enabling the introduction of diverse substituents and the construction of complex molecular architectures.

Palladium catalysis is a powerful tool for the functionalization of indoles. While direct C3-benzylation of indoles using benzyl carbonates has been developed, the reactivity is influenced by the substitution pattern on the indole and the nature of the benzylating agent. acs.org For instance, the reaction of 2,3-dimethylindole (B146702) with benzyl methyl carbonate requires ligands with large bite angles like DPEphos to be effective. acs.org The reaction proceeds with high C3-selectivity, avoiding N-benzylation. acs.org

In the context of indole-5-carboxylates, palladium-catalyzed reactions can be used to construct the indole ring itself. For example, a palladium-catalyzed C-N ring formation has been developed for the synthesis of C2-/C3-substituted indoles with various N-substituents. bohrium.com This methodology demonstrates good functional group tolerance, accommodating a range of amines and tolerating both aryl iodides and chlorides as substrates for the C-N bond arylation. bohrium.com Furthermore, palladium-catalyzed cyclization-carbonylation of 2-alkynylanilines can lead to the formation of indole-3-carboxylates. rsc.org By tuning the ligands and solvents, the reaction can be switched to produce either methyl 1-benzyl-1H-indole-3-carboxylates or symmetrical ketones bearing two indole moieties. rsc.org

The general mechanism for palladium-catalyzed C-H functionalization of indoles can proceed through different pathways, including "alkene activation" or "indole activation". beilstein-journals.org In many cases, an electrophilic palladation of the indole ring is a key step. beilstein-journals.org The subsequent steps, such as migratory insertion and reductive elimination or β-hydride elimination, determine the final product.

Table 1: Examples of Palladium-Catalyzed Reactions on Indole Scaffolds

| Reaction Type | Catalyst/Ligand | Substrates | Product Type | Ref |

| C3-Benzylation | [Pd(allyl)(cod)]BF₄ / DPEphos | 3-Substituted Indoles, Benzyl Carbonates | 3-Benzylindolenines | acs.org |

| C-N Ring Formation | RuPhos precatalyst or Pd₂(dba)₃ / t-Bu₃P•HBF₄ | Enamines from o-halophenylacetic esters and amines | C2, C3, and N-substituted indoles | bohrium.com |

| Cyclization-Carbonylation | Pd(tfa)₂ | 2-Alkynylanilines | Methyl indole-3-carboxylates | rsc.org |

| Dehydrogenative Cross-Coupling | Palladium Catalyst | Indoles, Alkenes/Arenes | Alkenylindoles/Arylindoles | beilstein-journals.org |

Gold catalysis has emerged as a powerful method for various organic transformations. A notable application is the Gold(III)-catalyzed decarboxylative coupling of indole-3-carboxylic acids with benzylic alcohols in water. acs.orgnih.gov This reaction provides a direct and efficient route to 3-benzylindoles. acs.orgnih.gov The reaction proceeds in moderate to excellent yields and is characterized by its environmentally friendly conditions, using water as a solvent and generating CO₂ and water as byproducts. acs.orgnih.gov

Mechanistic studies, including a Hammett study, suggest a buildup of positive charge on the indole ring in the transition state, as indicated by a negative ρ value. acs.orgresearchgate.net A kinetic solvent isotope effect (KSIE) of 2.7 (H₂O vs. D₂O) was also observed. acs.orgresearchgate.net The gold(III) catalyst is believed to act as a Lewis acid, activating the indole-3-carboxylic acid. acs.org This methodology can also be extended to the synthesis of bis(indolyl)methanes by reacting indole-3-carboxylic acids with benzaldehyde. acs.org

While this specific reaction focuses on indole-3-carboxylic acids, the principles of gold-catalyzed activation of alkynes and subsequent nucleophilic attack by indoles are well-established. acs.org Gold catalysts can facilitate both 1,2- and 1-3-carboxylate migrations in sulfenylated propargylic carboxylates, which then react with indoles to yield functionalized products. acs.org

Electrochemical methods offer a green and sustainable approach to organic synthesis, often avoiding the need for chemical oxidants or reductants. researchgate.netrsc.org In the context of indole chemistry, electrochemistry has been employed for various transformations, including C-H functionalization and the construction of the indole ring itself. researchgate.netrsc.orgbeilstein-journals.org

Rhodium-catalyzed electrochemical C7-H alkenylation of indoles has been demonstrated, providing access to otherwise difficult-to-obtain regioisomers. goettingen-research-online.de The proposed mechanism involves the coordination of the indole to the rhodium catalyst, followed by C-H activation to form a rhodacycle intermediate. goettingen-research-online.de Subsequent coordination of the acrylate, alkene insertion, β-hydride elimination, and anodic oxidation regenerate the active catalyst. goettingen-research-online.de

Cobalt-catalyzed electrochemical C-H/N-H annulation of indoles with 1-alkynyl indoles has been developed for the enantioselective synthesis of complex, chiral indole-based scaffolds. chemistryviews.org This method proceeds under mild conditions and generates hydrogen gas as a byproduct. chemistryviews.org

Furthermore, electrochemical methods can be combined with other transition metal catalysts, such as palladium, to achieve transformations like dehydrogenative cross-coupling. beilstein-journals.org The initial anodic oxidation of an indole can generate an indole cation radical, which can then participate in various coupling reactions. beilstein-journals.org

Table 2: Overview of Electrochemical Transformations of Indoles

| Reaction Type | Catalyst System | Key Features | Ref |

| C7-H Alkenylation | Rhodium Catalyst | Site-selective functionalization | goettingen-research-online.de |

| C-H/N-H Annulation | Cobalt Catalyst / Chiral Ligands | Enantioselective synthesis of chiral indoles | chemistryviews.org |

| 1,2-Diarylation of Alkenes | Cobalt Catalyst | Radical relay strategy | beilstein-journals.org |

| Dehydrogenative Alkyne Annulation | Ruthenium Catalyst | Regeneration of catalyst via electric current | rsc.org |

Gold(III)-Catalyzed Decarboxylative Benzylation

Radical Reactions and Functionalization Pathways

Radical reactions provide unique pathways for the functionalization of indoles, often complementing traditional ionic reaction mechanisms. acs.org The generation of nitrogen-centered radicals (NCRs) allows for a variety of transformations, including amination, amidation, and the construction of N-heterocycles. acs.org

The indolyl radical can be generated through photodetachment of the hydrogen atom from the N1-H bond upon UV irradiation. researchgate.netaip.org This radical plays a crucial role in phototautomeric conversions. researchgate.net Theoretical calculations have shown that the highest spin densities in indolyl radicals are at the C3 and N1 positions. researchgate.net

Radical-mediated C-H functionalization of indoles can be initiated through various methods, including photoredox catalysis. acs.org For example, a dimeric Au(I) photocatalyst can be used for the reduction of unactivated bromoalkanes and bromoarenes to generate carbon-centered radicals, which then add to the indole nucleus. acs.org

Mechanistic studies on carboxylation reactions have also considered radical pathways. researchgate.net In some base-mediated carboxylations, the reaction may proceed through a carbon-centered nucleophile that reacts rapidly with CO₂. researchgate.net The use of radical scavengers like TEMPO can help to elucidate the involvement of radical intermediates in a reaction. rsc.org For instance, in the iodine-promoted oxidative cleavage of indoles, the reaction is suppressed by radical scavengers, suggesting a radical pathway. rsc.org

Photochemical Transformations of Indole Systems

Photochemistry offers a powerful tool for inducing unique transformations in indole systems that are often not accessible through thermal methods. researchgate.netaip.org Upon UV irradiation, indole can undergo N-H bond cleavage to form an indolyl radical and a hydrogen atom. researchgate.netaip.org This process can lead to the formation of the 3H-tautomer of indole (indolenine). researchgate.netaip.org The photochemistry of indoles is governed by two low-energy singlet excited states, ¹Lₐ and ¹Lₑ, and a dissociative ¹πσ* excited state that plays a role in the N-H bond photodetachment. aip.org

Substituents on the indole ring can influence the photochemical outcome. For example, 3-formylindole undergoes photoinduced interconversion between its cis and trans conformers, as well as the 1H → 3H phototautomerization. researchgate.netaip.org

A photoinduced cascade transformation of 3-(2-aminoaryl)-6-aminopyridazine N-oxides has been developed to synthesize 1H-indole-2-acetamides. bohrium.com This reaction proceeds via an acid-catalyzed isomerization of a transient 2-aminofuran intermediate. bohrium.com

Visible-light-mediated dearomatization of indoles to isatin (B1672199) derivatives has also been achieved using a photocatalyst like Rose Bengal in the presence of oxygen and water. nih.gov Mechanistic studies suggest the involvement of singlet oxygen and radical intermediates. nih.gov

Mechanistic Pathways of Carboxylation Reactions

The direct carboxylation of indoles with CO₂ is a highly atom-economical method for synthesizing indolecarboxylic acids. The mechanism of this reaction is highly dependent on the reaction conditions, particularly the base used.

In base-mediated carboxylation of unprotected indoles using a strong base like LiOtBu, the proposed mechanism involves the deprotonation of the N-H bond, followed by carboxylation. researchgate.net A large excess of the base is often crucial to suppress the reverse decarboxylation reaction. researchgate.net Theoretical studies on the carboxylation of thiophene, a related heterocycle, suggest that the initial proton abstraction by the base is followed by the insertion of CO₂. researchgate.net The C-H deprotonation step is often the rate-determining step. researchgate.net

For the carboxylation of indoles at the C-2 position, which typically requires an electron-withdrawing group at the C-3 position, a combination of bases and additives like LiO-tBu, CsF, and 18-crown-6 (B118740) can be employed. researchgate.net The mechanism can involve both ionic and radical pathways depending on the specific conditions. researchgate.net

The decarboxylation of indole-3-carboxylic acids can also provide mechanistic insights. Acid-catalyzed decarboxylation is proposed to proceed through a hydrolytic mechanism involving the addition of water to the carboxyl group, followed by protonation and cleavage, avoiding the formation of a high-energy protonated carbon dioxide species. researchgate.net

Structural Elucidation and Spectroscopic Characterization of Benzyl 1h Indole 5 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Through one-dimensional (¹H and ¹³C) and two-dimensional experiments, a complete map of the proton and carbon environments and their connectivities can be assembled.

The protons of the benzyl (B1604629) group are readily identifiable. The two benzylic protons (-CH₂-) are expected to appear as a sharp singlet at approximately 5.1-5.4 ppm. acs.orgrsc.org The five protons of the phenyl ring typically resonate in the region of 7.3-7.5 ppm as a complex multiplet. acs.orgrsc.org

The indole (B1671886) moiety presents a more complex set of signals. The N-H proton is anticipated to appear as a broad singlet far downfield, often above 8.5 ppm. The protons at positions H-4, H-6, and H-7 form an aromatic system on the benzene (B151609) portion of the indole ring, while H-2 and H-3 are on the pyrrole (B145914) ring. H-4 is expected to be the most deshielded of the indole's benzene ring protons, appearing as a singlet or narrow doublet near 8.3 ppm. The H-7 proton, adjacent to the nitrogen, would likely appear as a doublet around 7.4 ppm, coupled to H-6. The H-6 proton would then be a doublet of doublets around 7.8 ppm. The H-2 and H-3 protons on the electron-rich pyrrole ring are also distinctive.

Table 1: Predicted ¹H NMR Spectral Data for Benzyl 1H-indole-5-carboxylate

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| N-H (Indole) | > 8.5 | br s | - |

| H-4 | ~8.3 | d | ~1.5 |

| H-6 | ~7.8 | dd | J = 8.6, 1.5 |

| H-7 | ~7.4 | d | J = 8.6 |

| H-2 | ~7.2 | t | ~2.5 |

| H-3 | ~6.5 | t | ~2.0 |

| -CH₂- (Benzylic) | ~5.4 | s | - |

| -C₆H₅ (Benzylic) | 7.3-7.5 | m | - |

Complementing the proton data, ¹³C NMR spectroscopy maps the carbon framework of the molecule. The spectrum for this compound would display 16 distinct signals, corresponding to each unique carbon atom in its structure. The ester carbonyl carbon (C=O) is a key diagnostic signal, expected in the 167-168 ppm region. The benzylic CH₂ carbon signal is anticipated around 67-69 ppm. rsc.org The carbons of the indole ring and the benzyl group's phenyl ring resonate in the aromatic region, typically between 100 and 140 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | ~167.5 |

| C-7a (Indole) | ~136.0 |

| C-3a (Indole) | ~127.5 |

| C-5 (Indole) | ~125.0 |

| C-2 (Indole) | ~124.5 |

| C-4 (Indole) | ~121.5 |

| C-6 (Indole) | ~120.0 |

| C-7 (Indole) | ~111.0 |

| C-3 (Indole) | ~102.5 |

| -CH₂- (Benzylic) | ~68.0 |

| C-ipso (Benzyl) | ~135.0 |

| C-ortho (Benzyl) | ~128.9 |

| C-meta (Benzyl) | ~128.6 |

| C-para (Benzyl) | ~128.8 |

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously confirming the assignments made from 1D spectra by revealing through-bond correlations between nuclei. researchgate.net

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. nanalysis.comemerypharma.com For this compound, a COSY spectrum would be expected to show a cross-peak connecting the H-6 and H-7 protons of the indole ring, confirming their adjacency. researchgate.net Correlations would also be observed between the ortho, meta, and para protons of the benzyl ring's phenyl group, helping to trace the connectivity within that spin system.

Heteronuclear Multiple Quantum Coherence (HMQC): Also known as Heteronuclear Single Quantum Correlation (HSQC), this 2D experiment maps direct one-bond correlations between protons and the carbons to which they are attached. ustc.edu.cn An HMQC spectrum of the target compound would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum. For instance, it would show a cross-peak between the benzylic -CH₂- proton signal (~5.4 ppm) and the benzylic carbon signal (~68.0 ppm), and another between the indole N-H proton and its attached nitrogen (if a ¹H-¹⁵N HMQC were performed). acs.org This technique is invaluable for verifying the assignments of all protonated carbons in the molecule. science.gov

13C NMR Spectroscopy for Carbon Skeleton Analysis

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing characteristic frequencies for its functional groups.

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. The spectrum of this compound would be dominated by absorptions from the N-H, C=O, C-O, and aromatic C-H bonds. The presence of a sharp, intense absorption band for the ester carbonyl (C=O) stretch is particularly diagnostic for a benzyl ester, typically appearing around 1731 cm⁻¹. ncsu.edu The C-O stretching vibrations of the ester group are also prominent, usually seen as two bands in the 1300-1000 cm⁻¹ region. researchgate.net The indole N-H stretch gives rise to a characteristic band in the region of 3400-3300 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Indole) | 3400 - 3300 | Medium |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch (-CH₂-) | 2950 - 2850 | Weak |

| C=O Stretch (Ester) | 1730 - 1715 | Strong, Sharp |

| C=C Stretch (Aromatic Rings) | 1620 - 1450 | Medium-Variable |

| Asymmetric C-O-C Stretch (Ester) | 1300 - 1200 | Strong |

| Symmetric C-O-C Stretch (Ester) | 1150 - 1000 | Strong |

FT-Raman spectroscopy provides data that is complementary to FT-IR. plus.ac.at While IR absorption depends on a change in dipole moment, Raman scattering depends on a change in polarizability. Therefore, symmetric, non-polar bonds often produce strong signals in Raman spectra while being weak or silent in IR spectra. For this compound, FT-Raman would be particularly useful for observing vibrations of the carbon skeleton. researchgate.net

Key expected signals would include strong bands for the symmetric "breathing" modes of the indole and benzyl aromatic rings. The indole ring breathing mode is a well-known characteristic Raman signal, often found near 750-760 cm⁻¹. researchgate.net The benzyl ring's symmetric breathing mode would appear around 1000 cm⁻¹. researchgate.net C=C stretching vibrations from both aromatic systems would also be prominent in the 1620-1580 cm⁻¹ region. The technique is advantageous as water is a very weak Raman scatterer, and fluorescence interference is minimized by using a near-infrared (NIR) laser for excitation. plus.ac.at While specific experimental data for this compound is scarce, the technique remains a powerful tool for comprehensive vibrational analysis. koreascience.krnih.gov

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic absorption spectrum of indole and its derivatives is characterized by transitions within the aromatic indole core and any associated chromophoric groups. For this compound, the UV-Vis spectrum is expected to display absorptions corresponding to π→π* transitions. These transitions arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated system of the indole ring and the benzyl group.

Typically, indole derivatives exhibit two main absorption bands. The first, higher-energy band (around 200-240 nm) and a second, lower-energy band (around 260-290 nm) are common. doi.org For instance, a related compound, 1-ethyl-1H-indole-5-carbaldehyde, shows a maximum absorption (λₘₐₓ) at 285 nm in ethanol (B145695), which is attributed to the π→π* transition of the indole core. It also displays a shoulder at 320 nm, corresponding to an n→π* transition of the aldehyde group. While this compound lacks the aldehyde's carbonyl, the ester carbonyl group also possesses non-bonding electrons (n), and a weak n→π* transition might be observed, though it is often obscured by the more intense π→π* bands. The electronic transitions are influenced by the solvent polarity and the specific substitution pattern on the indole ring. doi.orgresearchgate.net

Table 1: Expected UV-Vis Absorption Data for this compound

| Wavelength Range (λₘₐₓ) | Type of Transition | Associated Chromophore |

|---|---|---|

| ~260-290 nm | π→π* | Indole aromatic system |

| ~220-240 nm | π→π* | Benzyl group / Indole system |

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a crucial technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation patterns. The molecular formula for this compound is C₁₆H₁₃NO₂, which corresponds to a monoisotopic mass of approximately 251.0946 Da. uni.lu High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy. fabad.org.tr

Under electron ionization (EI), the molecule is expected to generate a prominent molecular ion peak (M⁺•) at m/z 251. The fragmentation pattern would likely be dominated by cleavages characteristic of benzyl esters and indole derivatives. aip.org Key fragmentation pathways would include:

Loss of the benzyloxy radical (•OCH₂Ph): Cleavage of the ester C-O bond to yield an acylium ion.

Formation of the tropylium (B1234903) cation: The benzyl group can rearrange to the stable tropylium cation (C₇H₇⁺) at m/z 91.

Loss of benzyl alcohol: A rearrangement reaction could lead to the elimination of benzyl alcohol (C₇H₈O), particularly in softer ionization methods.

Decarboxylation: Loss of a carboxyl group (•CO₂H) or carbon dioxide (CO₂) from fragments.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can further aid in its identification. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | Mass-to-Charge Ratio (m/z) |

|---|---|

| [M+H]⁺ | 252.10192 |

| [M+Na]⁺ | 274.08386 |

| [M-H]⁻ | 250.08736 |

| [M]⁺• | 251.09409 |

Data sourced from predicted values. uni.lu

X-ray Diffraction Analysis

Single Crystal X-ray Diffraction for Solid-State Molecular and Crystal Structure

Single-crystal X-ray diffraction provides definitive information about the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. As of this writing, a specific single-crystal structure for this compound does not appear to be available in published literature.

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray Diffraction (p-XRD) is a technique used to identify the crystalline phases of a solid material. It provides a unique "fingerprint" based on the lattice spacing within the crystal. Each crystalline solid produces a distinct diffraction pattern, characterized by a series of peaks at specific diffraction angles (2θ).

This technique is essential for confirming the identity of a synthesized crystalline compound against a known standard, assessing its purity, and identifying different polymorphic forms. While no specific p-XRD pattern for this compound is currently documented in the reviewed sources, this method would be a standard part of its full solid-state characterization. The resulting diffractogram would be directly correlated with the unit cell parameters obtained from single-crystal X-ray diffraction, should that data become available. beilstein-journals.org

Computational and Theoretical Investigations of Benzyl 1h Indole 5 Carboxylate

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the structural and electronic properties of molecules like Benzyl (B1604629) 1H-indole-5-carboxylate. Methodologies such as B3LYP combined with basis sets like 6-311+G(d,p) are commonly employed for these calculations, providing a balance between accuracy and computational cost. researchgate.networldscientific.com Such studies are foundational for understanding the molecule's geometry, vibrational modes, and electronic transitions.

Geometry Optimization and Electronic Structure Calculations

The initial step in the computational analysis of Benzyl 1H-indole-5-carboxylate involves geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation on the potential energy surface. DFT methods, such as B3LYP with a 6-31G(d,p) or higher basis set, are used to calculate the equilibrium geometry. tandfonline.comdntb.gov.ua The optimization reveals that the indole (B1671886) ring system is largely planar, a characteristic feature of aromatic systems. The benzyl and carboxylate groups will adopt conformations that minimize steric hindrance while maximizing electronic stabilization. beilstein-journals.org

The electronic structure calculations that follow optimization provide detailed information on the distribution of electrons within the molecule. These calculations yield key parameters such as bond lengths, bond angles, and dihedral angles. While specific experimental data for this compound is not available in the searched literature, theoretical calculations for related indole derivatives provide expected values. For instance, C-C bond lengths within the indole ring are expected to be in the range of 1.37 to 1.46 Å, and N-C bond lengths are around 1.37-1.38 Å. ajol.info The geometry of the ester and benzyl groups will show standard bond lengths and angles consistent with sp² and sp³ hybridization, respectively.

Table 1: Representative Predicted Structural Parameters for Indole Derivatives

| Parameter | Typical Calculated Value Range |

|---|---|

| Indole Ring C-C Bond Length | 1.37 - 1.46 Å |

| Indole Ring N-C Bond Length | 1.37 - 1.38 Å |

| Indole Ring C-H Bond Length | 1.07 - 1.09 Å |

| Carbonyl C=O Bond Length | ~1.21 Å |

| Ester C-O Bond Length | ~1.36 Å |

| C-C-C Bond Angle (in rings) | 106° - 133° |

Note: These are typical values based on DFT calculations of related indole structures and serve as an estimation for this compound. ajol.info

Prediction of Vibrational Frequencies and Spectroscopic Data

Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of this compound. These calculations are typically carried out using the same DFT method and basis set as the optimization. The results provide a set of normal vibrational modes, each with a corresponding frequency and intensity. These predicted frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental data, accounting for anharmonicity and method limitations. nih.gov

The analysis of these vibrational modes allows for the assignment of specific spectral bands to the stretching, bending, and torsional motions of the molecule's functional groups. Key expected vibrations for this compound would include:

N-H Stretch: A characteristic band for the indole N-H group, typically appearing around 3300-3400 cm⁻¹, often broadened by hydrogen bonding.

C=O Stretch: A strong absorption from the ester carbonyl group, expected in the region of 1700-1720 cm⁻¹.

Aromatic C-H Stretch: Vibrations from the C-H bonds on the indole and benzyl rings, usually found above 3000 cm⁻¹.

Aromatic C=C Stretch: Multiple bands in the 1450-1650 cm⁻¹ region corresponding to the stretching of the carbon-carbon bonds in the aromatic rings.

C-O Stretch: Bands related to the ester C-O linkage.

Potential energy distribution (PED) analysis can be used to provide a detailed assignment of each vibrational mode. nih.gov

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Indole N-H | Stretching | 3300 - 3400 |

| Ester C=O | Stretching | 1700 - 1720 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Stretching | 1450 - 1650 |

Note: These are estimated frequency ranges based on studies of analogous indole compounds.

Calculation of NMR Chemical Shifts (e.g., GIAO method)

Theoretical prediction of Nuclear Magnetic Resonance (NMR) spectra is a valuable tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR chemical shifts within the DFT framework. researchgate.netfaccts.demdpi.com Calculations are typically performed at a level like B3LYP/6-311++G(d,p) on the optimized geometry. acs.org The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as Tetramethylsilane (TMS), calculated at the same level of theory. nih.govscielo.br

For this compound, the predicted ¹H and ¹³C NMR spectra would show distinct signals for the protons and carbons of the indole ring, the benzyl group, and the ester moiety.

¹H NMR: The indole N-H proton is expected to appear as a broad singlet at a high chemical shift (δ > 10 ppm). Aromatic protons on the indole and benzyl rings would resonate in the δ 7-8 ppm region, with their exact shifts and coupling patterns depending on their electronic environment. The methylene (B1212753) protons (-CH₂-) of the benzyl group would likely appear as a singlet around δ 5.0-5.5 ppm. nih.gov

¹³C NMR: The carbonyl carbon of the ester is typically found in the δ 160-170 ppm range. Carbons of the aromatic rings would appear between δ 100-140 ppm. The methylene carbon of the benzyl group would resonate further upfield. mdpi.com

Good correlation between calculated and experimental NMR data has been demonstrated for many organic molecules, making GIAO calculations a reliable predictive tool. mdpi.comnih.gov

Assignment of UV-Vis Spectral Bands using Time-Dependent DFT (TD-DFT)

The electronic absorption properties and UV-Vis spectrum of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netacs.org This method calculates the energies of electronic transitions from the ground state to various excited states. The calculations provide the excitation energies (which correspond to absorption wavelengths, λ_max) and the oscillator strengths (which relate to the intensity of the absorption bands). mdpi.comresearchgate.net

The UV-Vis spectrum of an indole derivative is typically characterized by π→π* transitions within the conjugated system. For this compound, the spectrum would be expected to show absorptions arising from the indole chromophore, with modifications from the benzyl and carboxylate substituents. The presence of the extended π-system, including the benzyl group, could lead to bathochromic (red) shifts compared to simpler indoles. TD-DFT calculations allow for the assignment of each observed absorption band to specific electronic transitions between molecular orbitals. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and electronic properties of a molecule. tandfonline.com This involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. tandfonline.com

The energy of the HOMO is related to the ionization potential, indicating the molecule's ability to donate an electron. The energy of the LUMO is related to the electron affinity, showing its ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a key indicator of molecular stability and reactivity. tandfonline.com A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, while the LUMO may be distributed over the carboxylate and benzyl portions, which have electron-withdrawing characteristics. This distribution facilitates intramolecular charge transfer upon electronic excitation. tandfonline.com

Table 3: Conceptual Data from FMO Analysis

| Parameter | Significance | Expected Location of Density |

|---|---|---|

| HOMO | Electron-donating capacity | Primarily on the indole ring |

| LUMO | Electron-accepting capacity | Distributed over the ester and benzyl groups |

| HOMO-LUMO Gap (ΔE) | Chemical reactivity, kinetic stability | A smaller gap indicates higher reactivity |

Note: The specific energy values and orbital distributions require explicit DFT calculations.

Natural Bond Orbital (NBO) Analysis for Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. uni-muenchen.de It transforms the calculated wavefunction into a set of localized orbitals corresponding to Lewis structures (bonds and lone pairs). This analysis is particularly useful for quantifying hyperconjugative interactions and intramolecular charge transfer (ICT). worldscientific.comnih.gov

In NBO analysis, the interactions between filled (donor) and empty (acceptor) orbitals are examined. The strength of these interactions is quantified by the second-order perturbation energy, E(2). tandfonline.com A larger E(2) value indicates a more significant delocalization of electron density from the donor to the acceptor orbital, leading to greater molecular stability.

Molecular Electrostatic Potential (MEP) Analysis for Reactive Sites

Molecular Electrostatic Potential (MEP) analysis is a powerful computational tool used to predict the reactive behavior of a molecule. researchgate.nettandfonline.com It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). tandfonline.com The MEP surface is color-coded, typically with red indicating regions of highest electron density (most negative potential), and blue representing areas of lowest electron density (most positive potential). The color spectrum from red to blue passes through orange, yellow, and green, representing intermediate potential values. tandfonline.com

For this compound, the MEP analysis highlights specific sites prone to electrophilic and nucleophilic attack.

Nucleophilic Regions (Electron-Rich): The most negative potential, indicated by a red or yellow color, is expected to be localized on the oxygen atoms of the carboxylate group (-COO-). tandfonline.comtandfonline.com These atoms, particularly the carbonyl oxygen, are the primary sites for electrophilic attack, such as protonation or interaction with metal cations. The nitrogen atom within the indole ring also possesses a region of negative potential, making it a potential site for electrophilic interaction. ajol.info

Electrophilic Regions (Electron-Poor): The most positive potential, shown in blue, is typically found around the hydrogen atom attached to the indole nitrogen (N-H). ajol.info This site is susceptible to nucleophilic attack or deprotonation under basic conditions. The hydrogen atoms of the aromatic rings also exhibit a degree of positive potential.

Neutral Regions: The benzyl and indole rings' carbon frameworks generally represent regions of intermediate potential (green), indicating they are less reactive compared to the heteroatoms. tandfonline.com

This analysis is invaluable for predicting how this compound will interact with other molecules, such as biological receptors or reagents in a chemical reaction. researchgate.netresearchgate.net

Table 1: Predicted MEP Surface Characteristics for this compound

| Molecular Region | Predicted Color | Electrostatic Potential | Predicted Reactivity |

| Carbonyl Oxygen (C=O) | Red | Highly Negative | Strong Nucleophilic / H-bond Acceptor |

| Ester Oxygen (C-O-C) | Yellow/Orange | Negative | Nucleophilic / H-bond Acceptor |

| Indole Nitrogen (N-H) | Blue (on H) | Highly Positive (on H) | Electrophilic / H-bond Donor |

| Aromatic Rings | Green | Near Neutral | General van der Waals Interactions |

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Packing

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netfrontiersin.org By partitioning the crystal electron density among the molecules, it generates a unique surface for each molecule. acs.org This surface can be mapped with various properties, such as dnorm, which simultaneously displays the distances from the surface to the nearest atom inside (di) and outside (de).

The dnorm surface reveals key information about intermolecular contacts:

Red Spots: Indicate contacts that are shorter than the van der Waals radii sum, signifying strong interactions like hydrogen bonds. mdpi.comiucr.org

White Areas: Represent contacts where the distance is approximately equal to the van der Waals radii.

Blue Regions: Show contacts that are longer than the van der Waals radii, indicating weaker interactions. mdpi.com

For this compound, Hirshfeld analysis would likely reveal the following significant interactions stabilizing its crystal structure:

N-H···O Hydrogen Bonds: The strongest interaction is expected to be a hydrogen bond between the indole N-H group (donor) of one molecule and the carbonyl oxygen (C=O) of the carboxylate group (acceptor) of a neighboring molecule. These would appear as prominent red spots on the dnorm surface.

C-H···π Interactions: The aromatic rings of the indole and benzyl groups can participate in C-H···π stacking, where a C-H bond from one molecule points towards the π-face of an aromatic ring on another.

H···H Contacts: A significant portion of the Hirshfeld surface is typically covered by H···H contacts, which represent the numerous van der Waals forces throughout the crystal. acs.org

Two-dimensional fingerprint plots derived from the Hirshfeld surface quantify the contribution of each type of interaction to the total crystal packing. iucr.org For this molecule, the plot would be expected to show dominant spikes for H···H, O···H/H···O, and C···H/H···C interactions.

Table 2: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Fingerprint Plots for this compound

| Contact Type | Predicted Contribution (%) | Description |

| H···H | ~40-50% | General van der Waals forces. acs.org |

| O···H / H···O | ~20-30% | Primarily represents N-H···O and C-H···O hydrogen bonds. acs.org |

| C···H / H···C | ~15-25% | Associated with C-H···π interactions. mdpi.com |

| C···C | ~5-10% | Indicates π···π stacking interactions. mdpi.com |

| N···H / H···N | <5% | Minor contributions, possibly from weaker C-H···N contacts. iucr.org |

Mechanistic Insights from Computational Reaction Pathway Analysis

Computational reaction pathway analysis, often employing Density Functional Theory (DFT), is used to elucidate the step-by-step mechanism of chemical reactions. mdpi.com By calculating the energies of reactants, transition states, intermediates, and products, a detailed energy profile of the reaction can be constructed. This analysis helps in understanding reaction feasibility, selectivity, and the role of catalysts.

For reactions involving this compound, such as its synthesis or further functionalization, computational analysis can provide key insights. A relevant example is the palladium-catalyzed C-H activation and benzylation of indole carboxylic acids. mdpi.com A plausible mechanistic pathway for such a transformation would involve several key steps:

Catalyst Activation: The pre-catalyst forms an active catalytic species. In palladium catalysis, this could involve the formation of an (η³-benzyl)palladium complex from a palladium source and a benzyl alcohol derivative. mdpi.com

Coordination: The indole substrate coordinates to the metal center.

C-H Activation: This is often the rate-determining step, where a C-H bond on the indole ring is cleaved with the assistance of the metal catalyst, forming a metallacyclic intermediate.

Reductive Elimination: The benzyl group and the indole moiety couple, and the final product, this compound, is released from the metal center.

Catalyst Regeneration: The catalyst returns to its active state, ready to begin a new cycle.

DFT calculations can pinpoint the transition state with the highest energy barrier, thus identifying the rate-limiting step and providing a basis for optimizing reaction conditions (e.g., temperature, catalyst choice) to improve yield and efficiency. chinesechemsoc.org

Quantum Chemical Modeling of Molecular Interactions

Quantum chemical modeling provides a fundamental understanding of the electronic structure and bonding within a molecule and its interactions with its environment. researchgate.net Methods like DFT are used to calculate a wide array of molecular properties. metu.edu.trniscpr.res.in

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity and electronic transitions. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, while the LUMO is likely centered on the electron-withdrawing carboxylate group and the benzyl ring. tandfonline.com The energy gap (ΔE = ELUMO - EHOMO) is a critical parameter indicating the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. frontiersin.org

Global Reactivity Descriptors: Derived from HOMO and LUMO energies, these descriptors quantify the molecule's reactivity. Parameters such as chemical hardness (η), softness (σ), and electrophilicity index (ω) can be calculated to compare the reactivity of this compound with other related compounds. frontiersin.org

These quantum chemical models are essential for a comprehensive understanding of the intrinsic properties of this compound, guiding its application in areas like drug design, where molecular recognition is governed by these fundamental interactions. researchgate.net

Applications in Advanced Organic Synthesis and Medicinal Chemistry Scaffolds

Role as Versatile Synthetic Intermediates

The inherent reactivity and functional group handles of Benzyl (B1604629) 1H-indole-5-carboxylate position it as a highly versatile intermediate in organic synthesis. Its structural features allow for a wide array of chemical transformations, making it a valuable starting material for the synthesis of more complex molecules.

Precursors for Complex Polycyclic and Heterocyclic Systems

Benzyl 1H-indole-5-carboxylate serves as a key starting material for the synthesis of intricate polycyclic and heterocyclic systems. The indole (B1671886) nucleus itself is a privileged scaffold in numerous natural products and pharmaceuticals. rsc.org The presence of the carboxylate group at the 5-position provides a strategic point for elaboration and ring annulation reactions. For instance, the indole core can be incorporated into larger ring systems through various cyclization strategies. unimi.it The synthesis of fused heterocyclic systems, such as pyrano[3,4-b]indol-1(9H)-ones, can be achieved from indole-2-carboxylic acids, a related class of compounds, highlighting the potential for similar transformations with the 5-carboxylate isomer. acs.org

Building Blocks in Multi-Step Organic Syntheses

In the context of multi-step organic syntheses, this compound functions as a crucial building block. Its synthesis often involves multiple steps, and it is frequently used as an intermediate in the preparation of more elaborate target molecules. The benzyl group serves as a protecting group for the indole nitrogen, which can be removed at a later stage of the synthesis. The carboxylate group can be converted into a variety of other functional groups, such as amides, alcohols, or can participate in coupling reactions to append other molecular fragments. This modularity allows for the systematic construction of complex molecules with desired functionalities.

Scaffold for Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

The indole scaffold is a common feature in many biologically active compounds. semanticscholar.org this compound provides a robust and modifiable platform for conducting structure-activity relationship (SAR) studies, which are crucial for optimizing the biological activity of lead compounds in drug discovery.

Design and Synthesis of Analogs with Modified Indole Cores or Ester Groups

A key strategy in medicinal chemistry is the systematic modification of a lead compound to understand how different structural features influence its biological activity. This compound is an ideal scaffold for such studies. Researchers can synthesize a library of analogs by modifying the indole core or the ester group. acs.orgnih.gov For example, the benzyl group on the indole nitrogen can be replaced with other substituents to probe the effect of steric and electronic properties at this position. acs.orgnih.gov Similarly, the benzyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to a variety of other esters or amides to investigate the impact of this group on target binding and pharmacokinetic properties. brieflands.com The synthesis of N-benzyl substituted amides of 1H-indole-5-carboxylic acid has been explored to study their biological activities.

| Modification Site | Example Modifications | Rationale for SAR Studies |

| Indole N1-Position | Replacement of benzyl with other alkyl or aryl groups | To investigate the influence of steric bulk and electronic effects on activity. |

| Indole Ring | Introduction of substituents at various positions (e.g., halogens, alkyl groups) | To probe the impact of electronics and lipophilicity on target interaction. nih.gov |

| Ester Group | Hydrolysis to carboxylic acid; conversion to different esters or amides | To explore the role of the carboxylate moiety in binding and to modify physicochemical properties like solubility. brieflands.com |

Functionalization at Various Positions for Investigating Substituent Effects

The indole ring of this compound offers multiple positions for functionalization, allowing for a detailed investigation of substituent effects on biological activity. nih.gov Directed C-H functionalization techniques have enabled the introduction of various groups at specific positions of the indole nucleus. acs.orgnih.gov For instance, palladium-catalyzed reactions can be used to introduce aryl groups at the C4-position of the indole ring. acs.org The ability to selectively modify different positions of the indole scaffold is critical for fine-tuning the properties of a potential drug candidate. nih.gov

| Position | Type of Functionalization | Impact on Properties |

| C2-Position | Alkylation, Arylation | Can influence binding affinity and selectivity. |

| C3-Position | Introduction of various substituents | Often critical for biological activity in many indole-based compounds. |

| C4, C6, C7-Positions | Halogenation, Alkylation | Can alter lipophilicity, metabolic stability, and binding interactions. nih.gov |

Exploration in Catalysis and Electrochemistry Beyond Synthesis

While primarily recognized for its role in synthesis, the indole framework is also being explored in the fields of catalysis and electrochemistry. The electron-rich nature of the indole ring makes it a potential ligand for transition metal catalysts. Furthermore, indole derivatives can undergo electrochemical transformations, opening up new avenues for their application. beilstein-journals.org For example, electrochemical methods have been developed for the functionalization of indoles, demonstrating their redox activity. beilstein-journals.org The development of rhodaelectro-catalyzed reactions of indole-2-carboxylic acids points towards the potential for similar electrochemical applications with the 5-carboxylate isomer. acs.org

Potential in Materials Science Applications (general chemical/material properties)

While specific applications of this compound in materials science are not extensively documented, its inherent chemical and physical properties, along with the characteristics of the broader indole family, suggest significant potential. acs.org The indole core's electron-rich, aromatic nature is a key feature that can be exploited in the design of functional organic materials. irjmets.comchim.it

The compound is noted to be stable under recommended storage conditions, typically in a cool, dry place. aksci.com It is incompatible with strong oxidizing agents, and thermal decomposition may produce carbon and nitrogen oxides. aksci.comcapotchem.cn This stability is a crucial prerequisite for any material intended for long-term use.

The broader family of indole derivatives has found applications in the development of organic dyes, photoactuators, and electronic materials. chim.it The introduction of an indole moiety into a molecule can significantly alter its absorption properties, making these compounds interesting for creating photoactive materials. chim.it For example, indoline (B122111) derivatives, which are structurally related, are used in the construction of photoswitches that can be isomerized with low-energy light. chim.it Furthermore, specific indolo[3,2-b]indole derivatives have been successfully designed as crystalline hole-transporting materials for use in high-efficiency perovskite solar cells. rsc.org

Given these precedents, this compound could serve as a precursor or building block for novel materials. Its structure allows for functionalization at the N-H position, which could be used for polymerization or for attaching the molecule to surfaces or other polymers. The aromatic rings (both indole and benzyl) provide opportunities for π-π stacking interactions, which are crucial for charge transport in organic semiconductors. rsc.org The ester group could also be hydrolyzed to the carboxylic acid, providing a functional handle for further reactions or for influencing the material's solubility and assembly properties. While direct applications are yet to be explored, the chemical versatility and electronic properties of this compound make it a promising candidate for future research in materials science. acs.orgbohrium.com